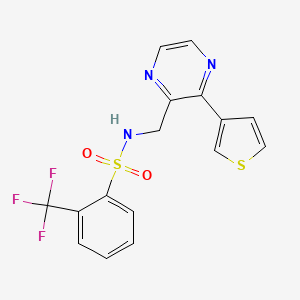

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

CAS No.: 2034539-32-5

Cat. No.: VC5036716

Molecular Formula: C16H12F3N3O2S2

Molecular Weight: 399.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034539-32-5 |

|---|---|

| Molecular Formula | C16H12F3N3O2S2 |

| Molecular Weight | 399.41 |

| IUPAC Name | N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C16H12F3N3O2S2/c17-16(18,19)12-3-1-2-4-14(12)26(23,24)22-9-13-15(21-7-6-20-13)11-5-8-25-10-11/h1-8,10,22H,9H2 |

| Standard InChI Key | NAASUXCZULXHLO-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3 |

Introduction

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a heterocyclic compound that integrates several functional groups, including a thiophene ring, pyrazine moiety, trifluoromethyl group, and sulfonamide. These structural features make it a candidate for diverse biological activities, including potential applications in medicinal chemistry and material science. The compound's unique molecular framework suggests its potential as a lead structure in drug discovery, particularly in areas such as anti-inflammatory, antifungal, or antimalarial research.

Structural Features

The molecular structure of this compound can be broken down into the following components:

-

Thiophene ring: A sulfur-containing five-membered aromatic ring known for its electron-rich nature and bioactivity.

-

Pyrazine moiety: A six-membered nitrogen-containing aromatic ring with potential for hydrogen bonding and electronic interactions.

-

Trifluoromethyl group (-CF₃): A highly electronegative substituent that enhances metabolic stability and lipophilicity.

-

Benzenesulfonamide group: Known for its role in enzyme inhibition and pharmacological activities.

Synthesis

While specific synthetic pathways for N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide are not detailed in the literature, similar sulfonamide derivatives are often synthesized through:

-

Functionalization of pyrazine derivatives via alkylation or acylation.

-

Introduction of the trifluoromethyl group using electrophilic or nucleophilic fluorination methods.

-

Formation of the sulfonamide bond through reaction of sulfonyl chlorides with amines.

These steps typically involve mild reaction conditions and are amenable to scale-up.

Potential Applications

The compound's structural properties suggest several potential applications:

4.1 Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties, often targeting dihydropteroate synthase (DHPS). The trifluoromethyl group may enhance binding affinity to microbial enzymes.

4.2 Antimalarial Research

Trifluoromethyl-substituted benzenesulfonamides have been studied as antimalarial agents due to their ability to inhibit key enzymes in Plasmodium falciparum .

4.3 Anti-inflammatory Potential

Compounds containing thiophene and pyrazine rings have demonstrated anti-inflammatory activity through inhibition of pathways such as 5-lipoxygenase (5-LOX), suggesting this compound could be optimized for similar effects .

Analytical Characterization

To confirm the structure and purity of the compound, standard analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR):

-

-NMR: Identifies hydrogen environments.

-

-NMR: Confirms carbon framework.

-

-NMR: Characterizes the trifluoromethyl group.

-

-

Mass Spectrometry (MS):

-

Determines molecular weight and fragmentation patterns.

-

-

Infrared Spectroscopy (IR):

-

Detects functional groups such as sulfonamides () and aromatic rings.

-

-

X-ray Crystallography:

-

Provides detailed three-dimensional structural information.

-

Biological Evaluation

Preliminary studies on similar compounds suggest that N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide could exhibit:

-

Cytotoxic Activity: Against cancer cell lines by interfering with DNA replication or cellular metabolism .

-

Antifungal Properties: Particularly against strains like Candida albicans due to its sulfonamide scaffold .

-

Enzyme Inhibition: Potential inhibition of enzymes like lipoxygenases or DHPS due to its structural similarity to known inhibitors .

Data Table

| Property | Details |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | ~399 g/mol |

| Functional Groups | Thiophene, pyrazine, trifluoromethyl, sulfonamide |

| Solubility | Likely soluble in polar organic solvents such as DMSO or DMF |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume